molecular formula C6H3BrCl2O B3052516 Bromodichlorophenol CAS No. 42121-92-6

Bromodichlorophenol

Cat. No.: B3052516
CAS No.: 42121-92-6
M. Wt: 241.89 g/mol
InChI Key: GNWKBOXWJIRYCL-UHFFFAOYSA-N
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Description

Bromodichlorophenol is a chemical compound with the molecular formula C6H3BrCl2O. It is a type of halogenated phenol, which means it contains halogen atoms (bromine and chlorine) attached to a phenol ring. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodichlorophenol can be synthesized through the halogenation of phenol. The process typically involves the reaction of phenol with bromine and chlorine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can be adjusted to control the degree of halogenation and the position of the halogen atoms on the phenol ring.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting phenol with bromine and chlorine in a controlled environment. The reaction is usually carried out in a solvent such as methanol or water, and a catalyst like copper may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

    Reduction: This compound can also be reduced to form less halogenated phenols or other derivatives.

    Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less halogenated phenols.

Scientific Research Applications

Bromodichlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: this compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an antimicrobial agent and its effects on various biological pathways.

    Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bromodichlorophenol involves its interaction with biological molecules such as proteins and enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

    2,4,6-Tribromophenol: Another halogenated phenol with similar properties but different halogenation patterns.

    2,4-Dichlorophenol: A compound with two chlorine atoms and no bromine, used in similar applications.

    4-Bromo-2-chlorophenol: A closely related compound with one bromine and one chlorine atom.

Uniqueness: Bromodichlorophenol’s unique combination of bromine and chlorine atoms gives it distinct chemical properties, such as higher reactivity and specific biological activity, compared to its analogs. This makes it valuable in applications where precise chemical behavior is required.

Properties

IUPAC Name

2-bromo-3,4-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKBOXWJIRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962291
Record name 2-Bromo-3,4-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42121-92-6
Record name Bromodichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042121926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,4-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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